molecular formula C7H5O3- B1505791 Salicylate CAS No. 63-36-5

Salicylate

Cat. No.: B1505791
CAS No.: 63-36-5
M. Wt: 137.11 g/mol
InChI Key: YGSDEFSMJLZEOE-UHFFFAOYSA-M
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Description

Salicylates are a group of chemical compounds that are derivatives of salicylic acid. They are found naturally in various plants, such as willow bark and wintergreen leaves, and are known for their medicinal properties. Salicylic acid, the simplest form of salicylate, is widely used in pharmaceuticals, particularly in the production of aspirin (acetylsalicylic acid). Salicylates have anti-inflammatory, analgesic, and antipyretic properties, making them valuable in treating pain, fever, and inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Salicylic acid can be synthesized through several methods. One common method involves the Kolbe-Schmitt reaction, where sodium phenoxide reacts with carbon dioxide under high pressure and temperature to form sodium salicylate, which is then acidified to produce salicylic acid . Another method involves the hydrolysis of methyl this compound (oil of wintergreen) with sodium hydroxide, followed by acidification .

Industrial Production Methods: In industrial settings, salicylic acid is typically produced using the Kolbe-Schmitt reaction due to its efficiency and cost-effectiveness. The process involves the reaction of sodium phenoxide with carbon dioxide at temperatures around 125°C and pressures of 100 atmospheres. The resulting sodium this compound is then treated with sulfuric acid to yield salicylic acid .

Chemical Reactions Analysis

Types of Reactions: Salicylates undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Salicylates have a wide range of applications in scientific research:

Mechanism of Action

Salicylic acid exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. By inhibiting COX-1 and COX-2, salicylic acid reduces the formation of pro-inflammatory prostaglandins, leading to its anti-inflammatory and analgesic effects. Additionally, salicylic acid has keratolytic properties, making it effective in treating skin conditions by promoting the shedding of the outer layer of skin .

Comparison with Similar Compounds

Salicylates are part of a larger group of compounds known as nonsteroidal anti-inflammatory drugs (NSAIDs). Similar compounds include:

Uniqueness: Salicylic acid is unique due to its dual role as a precursor to aspirin and its direct use in topical treatments for skin conditions. Its ability to inhibit COX enzymes and promote keratolysis distinguishes it from other salicylates .

Properties

IUPAC Name

2-carboxyphenolate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O3/c8-6-4-2-1-3-5(6)7(9)10/h1-4,8H,(H,9,10)/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGSDEFSMJLZEOE-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5O3-
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70948389
Record name 2-Carboxyphenolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70948389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.11 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63-36-5, 25496-36-0
Record name Salicylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Salicylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000063365
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Carboxyphenolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70948389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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